2-(3-Aminophenyl)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-aminophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFASTIBWPWNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686936 | |
| Record name | 2-(3-Aminophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-13-8 | |
| Record name | 2-(3-Aminophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the condensation of 2-chloropyridine-3-carboxylic acid with 3-aminophenylboronic acid in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)pyridine-4-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 2-(3-Aminophenyl)pyridine-4-carboxylic acid exhibit promising anticancer properties. The compound has been shown to inhibit the activity of the IκB kinase (IKK) complex, which plays a crucial role in the activation of NF-κB, a transcription factor involved in inflammation and cancer progression. Inhibition of this pathway may lead to reduced tumor growth in various cancers, including breast and colorectal cancer .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has also been documented. By inhibiting IKK-mediated NF-κB activation, it can decrease the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in autoimmune diseases and chronic inflammatory conditions . This makes it a candidate for developing treatments for diseases like rheumatoid arthritis and multiple sclerosis.
Biochemical Applications
Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown activity against certain kinases that are critical in cell signaling pathways, making it a target for drug development aimed at metabolic disorders .
Biomarker Development
Research indicates that derivatives of this compound can serve as biomarkers for certain diseases due to their unique interaction profiles with biological targets. Their structural characteristics allow them to bind selectively to proteins involved in disease pathways, facilitating early diagnosis and treatment strategies .
Material Science
Polymer Synthesis
In material science, 2-(3-Aminophenyl)pyridine-4-carboxylic acid is being investigated for its utility in synthesizing novel polymers. Its functional groups allow for the modification of polymer properties, enhancing mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .
Nanotechnology
The compound's unique properties have also led to its exploration in nanotechnology. It can be used as a precursor for synthesizing nanoparticles with specific functionalities, such as targeted drug delivery systems or sensors that detect biological markers .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase melting points and metabolic stability, while electron-donating groups (e.g., -NH₂) enhance reactivity .
- Amino Group Impact: AMPYD exhibits a dipole moment of 6.22 Debye vs. 3.61 Debye for CLPYD, highlighting the polarity imparted by -NH₂ .
Electronic Properties
- Band Gaps : AMPYD has a band gap of 4.89 eV (253.54 nm), lower than CLPYD (5.30 eV, 233.93 nm), indicating greater polarizability and reactivity due to the -NH₂ group .
- Bond Lengths : In AMPYD, C-Cl bonds are 1.84–1.82 Å vs. 1.83–1.81 Å in CLPYD. The -NH₂ group elongates adjacent C-C bonds in the pyridine ring, promoting electrophilic substitution .
- Charge Distribution : In AMPYD, O and N atoms are electronegative centers, while C3 and C6 are electrophilic sites, directing reactivity toward nucleophilic attacks .
Physical and Thermal Properties
Biological Activity
2-(3-Aminophenyl)pyridine-4-carboxylic acid (CAS No. 1261905-13-8) is a chemical compound that has attracted attention for its potential biological activities. This article reviews the known biological properties, mechanisms of action, and research findings related to this compound, emphasizing its therapeutic potential.
The biological activity of 2-(3-Aminophenyl)pyridine-4-carboxylic acid is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including nicotinic acetylcholine receptors (nAChRs), similar to other pyridine derivatives. This interaction could modulate neurotransmission and influence neurological pathways.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antifungal properties, indicating its potential use in treating infections .
Antimicrobial Activity
Research has shown that 2-(3-Aminophenyl)pyridine-4-carboxylic acid exhibits significant antimicrobial activity against various strains of bacteria and fungi. In a comparative study, it was found to be effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .
Anticancer Potential
In vitro studies have indicated that this compound may possess anticancer properties. A study involving human cancer cell lines demonstrated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM in different cancer types. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells .
Case Studies
-
Case Study on Antimicrobial Effectiveness :
- Objective : To evaluate the antimicrobial effectiveness against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Results : Zones of inhibition ranged from 15 mm to 25 mm depending on the concentration used.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : MTT assay was performed.
- Results : The compound exhibited significant cytotoxicity with an IC50 value of 18 µM, indicating its potential as a chemotherapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of 2-(3-Aminophenyl)pyridine-4-carboxylic acid is not fully characterized; however, it is believed to have moderate bioavailability due to its polar functional groups. Studies suggest that it may undergo hepatic metabolism, which could affect its efficacy and safety profile in clinical applications .
Research Applications
The compound has been explored for various applications:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
- Neuroscience : For potential use in neuroprotective therapies targeting nAChRs.
- Cancer Therapy : Investigated for its role in inducing apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
